N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with the molecular formula C19H19N3O5S and a molecular weight of 401.44 g/mol . This compound is known for its unique chemical structure, which includes a pyrrolidine ring, a phenyl group, and an acetylsulfamoyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction.
Addition of the acetylsulfamoyl group: This step involves the reaction of the intermediate compound with acetylsulfamoyl chloride in the presence of a base.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfonamide group to an amine.
Substitution: The phenyl and pyrrolidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and pyrrolidine rings may also play a role in binding to target molecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-[4-(acetylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide: This compound has a similar structure but includes a chloro and methoxy group, which may alter its chemical and biological properties.
N-{4-[(acetylamino)sulfonyl]phenyl}-5-bromo-2-furamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O5S/c1-13(23)21-28(26,27)17-9-7-15(8-10-17)20-19(25)14-11-18(24)22(12-14)16-5-3-2-4-6-16/h2-10,14H,11-12H2,1H3,(H,20,25)(H,21,23) |
InChI Key |
LZHJOSWUSFJCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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